1,1-Dibromocyclopropane

描述

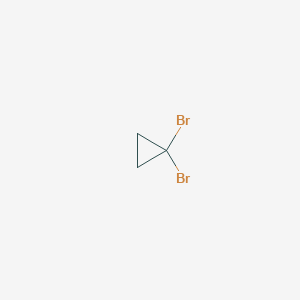

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dibromocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDPYGJFXILIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518840 | |

| Record name | 1,1-Dibromocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3591-34-2 | |

| Record name | 1,1-Dibromocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,1-dibromocyclopropane. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this strained cyclic compound. This document includes a summary of its physical and spectroscopic properties, detailed experimental protocols for its synthesis and purification, and essential safety and handling information.

Chemical Structure and Properties

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Br₂.[1][2] Its structure consists of a three-membered cyclopropane (B1198618) ring with two bromine atoms attached to the same carbon atom. This geminal dibromo substitution significantly influences the molecule's reactivity and physical properties.

Molecular Structure

The cyclopropane ring in this compound is highly strained due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent ring strain is a key determinant of its chemical behavior, making it susceptible to ring-opening reactions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These are primarily computed values sourced from chemical databases.[1][2]

| Property | Value |

| Molecular Formula | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol |

| CAS Number | 3591-34-2 |

| IUPAC Name | This compound |

| LogP | 2.2 |

| Topological Polar Surface Area | 0 Ų |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two non-equivalent methylene (B1212753) groups in the cyclopropane ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 1.7 | Triplet | 2H | CH₂ adjacent to CBr₂ |

| ~1.2 - 1.4 | Triplet | 2H | CH₂ vicinal to CBr₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have two signals, one for the carbon bearing the bromine atoms and one for the two equivalent methylene carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~28 - 32 | CBr₂ |

| ~18 - 22 | CH₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C-Br stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (cyclopropyl) |

| 1450 - 1400 | CH₂ scissoring |

| 1050 - 1000 | Cyclopropane ring breathing |

| 650 - 550 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 198, 200, and 202 with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the addition of dibromocarbene to an alkene, in this case, ethylene (B1197577). A common method for generating dibromocarbene is from bromoform (B151600) and a strong base.

Synthesis of this compound Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of a suitable alkene (e.g., a precursor that can be converted to ethylene in situ or a more stable liquid alkene for methodology demonstration) in a suitable solvent (e.g., dichloromethane) is prepared. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is added.

-

Reagent Addition: The flask is cooled in an ice bath. A solution of bromoform in the same solvent is added to the dropping funnel. A concentrated aqueous solution of a strong base (e.g., 50% sodium hydroxide) is prepared separately.

-

Reaction: The base solution is added dropwise to the vigorously stirred reaction mixture. The reaction is typically exothermic and the temperature should be maintained below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[3][4]

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy: A sample of purified this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer.

Infrared Spectroscopy: A drop of the neat liquid is placed between two NaCl or KBr plates to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting ions are analyzed.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, information for structurally related brominated and cyclic compounds should be considered for handling and safety procedures.

GHS Hazard Classification (Predicted):

-

Flammable Liquids: Category 3 or 4

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatible with strong oxidizing agents and strong bases.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate due to its unique structural and electronic properties. The high ring strain and the presence of two bromine atoms on a single carbon make it a versatile precursor for various chemical transformations, including ring-opening reactions and the formation of allenes. This guide provides a foundational understanding of its chemical properties, structure, and handling, which is essential for its safe and effective use in research and development. Further experimental validation of the predicted spectroscopic data is encouraged for definitive characterization.

References

The Enduring Utility of gem-Dibromocyclopropanes: A Technical Guide to Their Reactivity in Modern Organic Synthesis

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the reactivity and synthetic applications of gem-dibromocyclopropanes. These strained three-membered rings are not mere chemical curiosities but are powerful and versatile intermediates in the construction of complex molecular architectures. Their enhanced reactivity compared to their dichloro-analogs makes them particularly valuable substrates in a variety of powerful transformations.[1] This document outlines their synthesis, core reactive pathways—including reductive dehalogenations, ring-openings to allenes, and electrocyclic rearrangements—and provides detailed experimental protocols for key transformations.

Synthesis of gem-Dibromocyclopropanes

The exceptional availability of gem-dibromocyclopropanes is a primary reason for their widespread use in synthesis.[1] The most common and efficient method for their preparation is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an alkene.[1] The choice of dibromocarbene precursor is critical and depends on the nature of the alkene substrate.

Two principal methods are employed for the generation of dibromocarbene:

-

Base-induced α-elimination: This method involves the reaction of bromoform (B151600) (CHBr₃) with a strong base. For many applications, phase-transfer catalysis (PTC) using concentrated sodium hydroxide (B78521) with a catalyst like a tetraalkylammonium salt provides high yields, even with alkenes of low nucleophilicity.[1] Alternatively, potassium t-butoxide in an anhydrous, non-polar solvent is also commonly used.[1]

-

Thermal Decomposition of Phenyl(tribromomethyl)mercury: Known as the Seyferth reaction, this method generates "free" dibromocarbene under neutral conditions. It is the method of choice for alkenes that are base-sensitive or electronically deactivated (electrophilic), where base-mediated methods might fail or lead to side products.[1] However, the high cost and toxicity of the mercury reagent limit its application on a large scale.[1]

Core Reactivity and Transformations

The synthetic utility of gem-dibromocyclopropanes stems from a diverse array of transformations that leverage the inherent strain of the cyclopropyl (B3062369) ring and the reactivity of the carbon-bromine bonds.

Reductive Dehalogenation

The selective removal of one or both bromine atoms is a fundamental transformation that provides access to monobromocyclopropanes or fully reduced cyclopropanes. This sequence of dibromocarbene addition followed by reduction is often more efficient than direct cyclopropanation with a monobromocarbene or methylene.[1] A variety of reagents can be employed to control the extent of reduction.

Key methodologies are summarized in the table below.

| Reaction Type | Reagent(s) | Key Features | Reference(s) |

| Mono-reduction | Diethyl phosphite, Triethylamine | Selectively converts gem-dibromocyclopropanes to monobromo compounds. | [1] |

| Mono-reduction | Tributyltin hydride (Bu₃SnH), AIBN | A common method; typically favors monodebromination. | [1] |

| Mono- or Di-reduction | Lithium aluminum hydride (LiAlH₄) | Selectivity is controlled by reactant stoichiometry and temperature. | [1] |

| Mono- or Di-reduction | Ni-TMPhen catalyst, NaBH₄ | Mild, "green" method performed in aqueous micelles. | [2] |

| Mono-reduction | Methylmagnesium Bromide | Effective for selective reduction to monobromocyclopropanes. | [3] |

| Di-reduction | Sodium in liquid ammonia | A powerful method for complete removal of both bromine atoms. | [1] |

Ring-Opening to Allenes: The Doering-LaFlamme Allene (B1206475) Synthesis

One of the most significant reactions of gem-dibromocyclopropanes is their conversion to allenes, a transformation known as the Doering-LaFlamme allene synthesis.[4][5] This reaction proceeds in two stages: the initial dibromocyclopropanation of an alkene, followed by treatment of the isolated gem-dibromocyclopropane with an alkyllithium reagent (e.g., MeLi, BuLi) or a reducing metal like sodium or magnesium.[4][5][6]

The mechanism involves a metal-halogen exchange, which generates a highly unstable 1-lithio-1-bromocyclopropane intermediate.[6][7] This species undergoes rapid α-elimination of lithium bromide to form a cyclopropylidene, a carbene intermediate.[7][8] The cyclopropylidene then rearranges in a concerted fashion to furnish the allene product.[4][5]

Electrocyclic Ring-Opening: The Cyclopropyl-Allyl Rearrangement

gem-Dibromocyclopropanes can undergo a facile electrocyclic ring-opening to generate synthetically useful allyl cation intermediates.[9][10] This disrotatory ring-opening can be initiated thermally or, more commonly, promoted by electrophilic silver(I) salts (e.g., AgOAc, AgClO₄).[9][10] The reaction proceeds via cleavage of a carbon-bromine bond and concomitant opening of the distal C-C bond of the cyclopropane (B1198618) ring.

The resulting allyl cation is a versatile intermediate that can be trapped by a wide range of external or internal nucleophiles, leading to ring-expansion, annulation, or functionalization.[9][11] This strategy has been powerfully applied in the total synthesis of numerous natural products.[9][10]

Base-Promoted Ring-Opening of Glycal-Derived Systems

A distinct and synthetically valuable mode of reactivity is observed when gem-dibromocyclopropanes fused to glycal systems are treated with nucleophilic bases like sodium alkoxides.[12][13] In contrast to the silver-promoted endocyclic bond cleavage that leads to ring expansion, this reaction proceeds via cleavage of an exocyclic cyclopropane bond.[12][13]

Mechanistic studies, supported by DFT computations, indicate that the reaction begins with an alkoxide-induced elimination of HBr to form a highly strained bromocyclopropene intermediate.[12][13] This intermediate undergoes ring-opening to a zwitterionic species (an oxocarbenium cation/vinyl carbanion), which is then trapped by the alcohol solvent to yield 2-deoxy-2-(E-bromomethylene)glycosides.[12][13]

Experimental Protocols

The following protocols are representative of standard procedures for the synthesis and transformation of gem-dibromocyclopropanes.

Protocol: Synthesis of 7,7-Dibromobicyclo[4.1.0]heptane via Phase-Transfer Catalysis

-

To a vigorously stirred mixture of cyclohexene (B86901) (1.0 eq.), bromoform (2.0 eq.), and benzyltriethylammonium chloride (0.02 eq.) in dichloromethane (B109758) (2 mL per mmol of alkene), 50% aqueous sodium hydroxide (4.0 eq.) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting alkene.

-

Upon completion, the reaction is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the title compound.

Protocol: Doering-LaFlamme Synthesis of 1,2-Cyclononadiene

-

A solution of 9,9-dibromobicyclo[6.1.0]nonane (1.0 eq.) in anhydrous diethyl ether (5 mL per mmol) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

A solution of methyllithium (B1224462) (1.1 eq., typically 1.6 M in diethyl ether) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, the reaction is stirred at -78 °C for an additional 1 hour.

-

The reaction is quenched by the slow addition of water at -78 °C. The mixture is allowed to warm to room temperature.

-

The layers are separated, and the aqueous phase is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and carefully concentrated under reduced pressure (product is volatile).

-

The crude allene can be further purified by distillation or chromatography if necessary.

Protocol: Silver(I)-Mediated Solvolysis of a gem-Dibromocyclopropane

-

To a solution of the gem-dibromocyclopropane substrate (1.0 eq.) in an alcohol solvent (e.g., methanol, 2,2,2-trifluoroethanol), silver(I) acetate (B1210297) (1.5 eq.) is added in one portion.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) and protected from light. The reaction progress is monitored by TLC, watching for the formation of a silver bromide precipitate.

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove silver salts, washing the pad with the reaction solvent or ethyl acetate.

-

The filtrate is concentrated under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the ring-opened product.

Conclusion

gem-Dibromocyclopropanes are foundational building blocks in organic chemistry, offering a reliable entry point to a diverse range of molecular scaffolds. Their predictable and versatile reactivity, particularly in ring-opening reactions to form allenes and allyl cations, has cemented their role in the synthesis of complex natural products and novel chemical entities for drug discovery. The continued development of milder and more selective methods for their transformation ensures that these strained intermediates will remain at the forefront of synthetic innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 5. Doering–LaFlamme allene synthesis - Wikiwand [wikiwand.com]

- 6. scispace.com [scispace.com]

- 7. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. pubs.acs.org [pubs.acs.org]

1,1-Dibromocyclopropane as a Precursor for Bicyclo[1.1.0]butanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bicyclo[1.1.0]butanes (BCBs), highly strained carbocycles with significant potential in medicinal chemistry, has been a subject of considerable interest.[1][2][3] Their unique three-dimensional structure and the high strain energy of approximately 64-66 kcal/mol make them valuable as bioisosteres and versatile building blocks for complex molecular architectures.[1] Among the various synthetic routes, the use of 1,1-dibromocyclopropanes as readily accessible precursors stands out as a particularly versatile and widely adopted strategy.[1][2] This technical guide provides a comprehensive overview of the synthesis of bicyclo[1.1.0]butanes from 1,1-dibromocyclopropanes, with a focus on the prevalent Brinker method, detailed experimental protocols, and the applications of the resulting products.

Core Synthetic Strategy: The Brinker Method

The most prominent method for the preparation of bicyclo[1.1.0]butanes from 1,1-dibromocyclopropanes is the reductive cyclization using organolithium reagents, often referred to as the Brinker method.[1][2] This approach typically involves the sequential treatment of a gem-dibromocyclopropane with two different alkyllithium reagents, such as methyllithium (B1224462) (MeLi) and tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive bicyclo[1.1.0]butyllithium intermediate in situ.[1] This intermediate can then be trapped with a variety of electrophiles to afford functionalized bicyclo[1.1.0]butane derivatives.[2]

The general workflow for this transformation can be visualized as follows:

Caption: General workflow for the synthesis of functionalized bicyclo[1.1.0]butanes.

The reaction mechanism proceeds through a series of well-defined steps:

Caption: Mechanism of the Brinker method for bicyclo[1.1.0]butane synthesis.

Experimental Protocols

A detailed experimental protocol for the generation of a bicyclo[1.1.0]butyllithium reagent and its subsequent reaction with an electrophile is provided below. This protocol is adapted from a procedure for the synthesis of a bicyclo[1.1.0]butylmethylamine derivative.[1]

In situ Generation of Bicyclo[1.1.0]butan-1-yllithium and Reaction with an N-tert-Butanesulfinylimine

-

Materials:

-

1,1-dibromo-2-(chloromethyl)cyclopropane (B1659668) (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyllithium (MeLi) in Et₂O (1.1 equiv.)

-

tert-Butyllithium (t-BuLi) in pentane (B18724) (1.1 equiv.)

-

N-tert-butanesulfinylimine (1.0 equiv.)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of 1,1-dibromo-2-(chloromethyl)cyclopropane (1.2 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

Methyllithium (1.1 equiv.) is added dropwise, and the solution is stirred for 10 minutes.

-

tert-Butyllithium (1.1 equiv.) is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C to generate the bicyclo[1.1.0]butan-1-yllithium reagent.

-

A solution of the N-tert-butanesulfinylimine (1.0 equiv.) in anhydrous THF is added dropwise to the freshly prepared organolithium solution at -78 °C.

-

The reaction is stirred at -78 °C for 1-2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the imine.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired bicyclo[1.1.0]butylmethylamine derivative.[1]

-

A more recent development has been the advent of continuous flow methods for the generation and use of bicyclo[1.1.0]butyllithium.[4][5] These methods offer advantages such as improved safety, scalability, and the ability to operate at higher temperatures (e.g., 0 °C vs. -78 °C) using a single organolithium reagent.[4][5]

Quantitative Data

The yields of bicyclo[1.1.0]butane synthesis can vary depending on the substrate and the specific reaction conditions. The following table summarizes representative yields for the synthesis and functionalization of bicyclo[1.1.0]butanes.

| Precursor | Reagents | Electrophile | Product | Yield (%) | Reference |

| 1-Bromo-3-chlorocyclobutane | Sodium in dioxane | - | Bicyclo[1.1.0]butane | 78-94 | [6] |

| 1,1-Dibromo-2-(chloromethyl)cyclopropane | 1. MeLi, 2. t-BuLi | p-Chlorobenzaldehyde | C3-Methyl-substituted BCB | >95 | [7] |

| 1,1-Dibromo-2-(chloromethyl)cyclopropane | 1. MeLi, 2. t-BuLi | Ketone | C3-Methyl-substituted BCB | 89 | [7] |

| 1,1-Dibromo-2-(chloromethyl)cyclopropane | 1. MeLi, 2. t-BuLi | Weinreb amide | C3-Methyl-substituted BCB | 100 | [7] |

| 1,1-Dibromo-2-(chloromethyl)cyclopropane | 1. MeLi, 2. t-BuLi | Imine | C3-Methyl-substituted BCB | 92 | [7] |

| 1,1-Dibromo-2-phenylcyclopropane | 1. MeLi, 2. t-BuLi | Aldehyde | C2-Phenyl-substituted BCB | >95 | [7] |

Applications in Drug Development

Bicyclo[1.1.0]butanes are of increasing interest in medicinal chemistry due to their role as "spring-loaded" molecules that can undergo a variety of strain-release transformations.[1][3] The significant π-character of the central C1-C3 bond allows them to react with electrophiles, nucleophiles, radicals, and π-systems.[1] This reactivity provides a powerful platform for the rapid construction of complex, three-dimensional bicyclic and spirocyclic frameworks, which are sought-after motifs in modern drug design to escape "flatland" and improve physicochemical properties.[1][8]

The logical relationship for the application of BCBs in drug discovery can be illustrated as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-strain-enabled reaction discovery: new heterocycles from bicyclo[1.1.0]butanes. | Semantic Scholar [semanticscholar.org]

The Thermal Rearrangement of 1,1-Dibromocyclopropane Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strained three-membered ring of cyclopropane (B1198618) endows it with unique chemical reactivity, making it a valuable building block in organic synthesis. The introduction of two bromine atoms on the same carbon atom, creating a 1,1-dibromocyclopropane moiety, further activates the ring towards a variety of fascinating and synthetically useful thermal rearrangements. These transformations provide access to a diverse range of molecular architectures, including allenes, cumulenes, and expanded ring systems, which are important motifs in natural products and pharmaceutical agents. This in-depth technical guide explores the core principles, mechanisms, and practical applications of the thermal rearrangement of this compound derivatives, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Core Rearrangement Pathways

The thermal behavior of this compound derivatives can be broadly categorized into two main pathways, largely dictated by the reaction conditions:

-

Organometallic-Mediated Rearrangements: The most prominent of these is the Doering-LaFlamme allene (B1206475) synthesis and the closely related Skattbøl rearrangement.[1][2] These reactions utilize organolithium reagents to induce the formation of a cyclopropylidene or a related carbenoid intermediate, which then undergoes a concerted ring-opening to furnish an allene.[3][4] This method is a powerful tool for the one-carbon homologation of an alkene to an allene.[3][5]

-

Purely Thermal Rearrangements (Thermolysis): In the absence of organometallic reagents, heating this compound derivatives can lead to ring-opening via homolytic cleavage of a carbon-carbon bond, followed by isomerization. A common outcome is the formation of 2,3-dibromopropene (B1205560) derivatives.[6] In more complex systems, such as bicyclic compounds, this can lead to ring expansion, providing access to larger carbocyclic frameworks.

Data Presentation: Quantitative Analysis of Allene Synthesis

The Doering-LaFlamme/Skattebøl rearrangement is a highly efficient method for the synthesis of allenes from a wide variety of alkenes. The overall transformation is a two-step process: dibromocyclopropanation of the alkene followed by reaction with an alkyllithium reagent. The yields for both steps are generally good to excellent.

Table 1: Synthesis of this compound Derivatives from Alkenes

This table summarizes the yields for the dibromocyclopropanation of various alkenes using bromoform (B151600) and a strong base.

| Alkene | Base/Conditions | Product | Yield (%) | Reference |

| Cyclohexene | KOtBu, pentane (B18724), 0°C | 7,7-Dibromobicyclo[4.1.0]heptane | 75 | [7] |

| Styrene | KOtBu, pentane, 0°C | 1,1-Dibromo-2-phenylcyclopropane | 80 | [7] |

| 1-Octene | KOtBu, pentane, 0°C | 1,1-Dibromo-2-hexylcyclopropane | 65 | [7] |

| Isobutylene | KOtBu, pentane, 0°C | 1,1-Dibromo-2,2-dimethylcyclopropane | 55 | [7] |

| 3-Methyl-2-buten-1-ol | 40% NaOH, TEBA, Flow | (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | 78 | [8] |

| Citronellol | 40% NaOH, TEBA, Flow | Diastereomeric mixture of the corresponding dibromocyclopropane | 57 | [8][9] |

Table 2: Synthesis of Allenes via the Skattebøl Rearrangement

This table presents the yields of allenes obtained from the reaction of various this compound derivatives with alkyllithium reagents.

| This compound Derivative | Alkyllithium | Product | Yield (%) | Reference |

| 1,1-Dibromo-2,2-dimethylcyclopropane | MeLi | 3-Methyl-1,2-butadiene | 92 | [7] |

| 1,1-Dibromo-2-phenylcyclopropane | MeLi | 1-Phenyl-1,2-propadiene | 82 | [7] |

| 1,1-Dibromo-2-hexylcyclopropane | MeLi | 1,2-Nonadiene | 89 | [7] |

| 7,7-Dibromobicyclo[4.1.0]heptane | MeLi | 1,2-Cycloheptadiene | 75 | [7] |

| 1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropane | MeLi | 1-Ethoxy-2-methyl-1,2-butadiene | 71 | [7] |

Signaling Pathways and Experimental Workflows

Doering-LaFlamme/Skattebøl Rearrangement Pathway

The generally accepted mechanism for the formation of allenes from 1,1-dibromocyclopropanes with alkyllithium reagents involves the formation of a lithium-halogen exchange intermediate, followed by the elimination of lithium bromide to generate a cyclopropylidene/carbenoid species. This highly strained intermediate then undergoes a concerted electrocyclic ring-opening to yield the allene.[3][4][5]

Experimental Workflow for Allene Synthesis

The following diagram outlines the typical laboratory workflow for the two-step synthesis of allenes from alkenes.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromocyclopropanes from Alkenes (General Procedure)

This protocol is based on the method described by Doering and Hoffmann, which is widely applicable.[7]

Materials:

-

Alkene (1.0 equiv)

-

Potassium tert-butoxide (1.1 equiv)

-

Bromoform (1.2 equiv)

-

Anhydrous pentane

Procedure:

-

To a stirred slurry of potassium tert-butoxide in anhydrous pentane, cooled to 0°C, a solution of the alkene in pentane is added.

-

Bromoform is then added dropwise to the stirred mixture while maintaining the temperature at 0°C. The addition is typically carried out over 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with pentane or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Allenes from 1,1-Dibromocyclopropanes (Skattebøl Rearrangement - General Procedure)

This protocol is a general method for the conversion of 1,1-dibromocyclopropanes to allenes using methyllithium (B1224462).[7]

Materials:

-

This compound derivative (1.0 equiv)

-

Methyllithium (1.1 - 1.5 equiv, solution in diethyl ether)

-

Anhydrous diethyl ether

Procedure:

-

A solution of the this compound derivative in anhydrous diethyl ether is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methyllithium in diethyl ether is added dropwise to the cooled solution with stirring. A color change is often observed.

-

The reaction mixture is stirred at -78°C for 1-2 hours and then allowed to slowly warm to room temperature.

-

The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure (to avoid concentration of potentially unstable allenes).

-

The resulting allene is purified by distillation or flash column chromatography.

Conclusion

The thermal rearrangement of this compound derivatives represents a versatile and powerful platform for the synthesis of valuable organic molecules. The organometallic-mediated pathway, particularly the Skattebøl rearrangement, provides a reliable and high-yielding route to a diverse array of allenes. While purely thermal rearrangements are less explored for simple systems, they offer intriguing possibilities for ring expansion and the formation of complex carbocyclic frameworks. The data and protocols presented in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the application of these fascinating transformations in their own research endeavors. Further exploration of the substrate scope and the development of catalytic and enantioselective variants of these rearrangements will undoubtedly continue to enrich the field of synthetic organic chemistry.

References

- 1. Skattebøl_rearrangement [chemeurope.com]

- 2. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]

- 3. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 4. Doering–LaFlamme allene synthesis - Wikiwand [wikiwand.com]

- 5. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]

- 6. Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-depth Technical Guide on the Electronic Effects of Gem-Dihalogens on Cyclopropane Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane (B1198618) ring, a ubiquitous motif in natural products and pharmaceuticals, owes its unique reactivity and conformational properties to significant ring strain. The introduction of gem-dihalogen substituents onto this three-membered ring profoundly alters its electronic landscape, leading to predictable yet nuanced changes in stability and reactivity. This technical guide provides a comprehensive analysis of the electronic effects of gem-dihalogens (F, Cl, Br, I) on cyclopropane ring strain, offering a valuable resource for researchers leveraging these unique structural features in medicinal chemistry and materials science. We delve into the underlying principles of Walsh orbitals, dissect the interplay of inductive and resonance effects, present a compilation of quantitative data, detail relevant experimental protocols, and provide logical diagrams to visualize the key concepts.

The Electronic Tug-of-War: Inductive vs. Resonance Effects in Gem-Dihalocyclopropanes

The influence of gem-dihalogen substitution on cyclopropane ring strain is a fascinating interplay of competing electronic effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), while the presence of lone pairs allows for a potential, albeit weaker, electron-donating resonance effect (+R) through hyperconjugation with the cyclopropane's Walsh orbitals.

The Unique Bonding of Cyclopropane: A Walsh Orbital Perspective

To comprehend the electronic perturbations induced by halogens, a foundational understanding of the bonding in cyclopropane is essential. The Walsh model provides a powerful framework, deviating from the simple sp³ hybridization picture. In this model, each carbon atom is considered sp² hybridized. Two of these sp² orbitals on each carbon form σ-bonds with hydrogen atoms (or other substituents). The remaining sp² hybrid orbital from each carbon points towards the center of the ring, forming a set of three molecular orbitals. The p-orbitals on each carbon atom lie in the plane of the ring and combine to form another set of three molecular orbitals.

This arrangement results in "bent" carbon-carbon bonds with significant p-character, which are weaker and more reactive than typical C-C σ-bonds. The highest occupied molecular orbitals (HOMOs) of cyclopropane have π-like character and are susceptible to interaction with substituent orbitals.

Halogen Substitution: A Perturbation of the Walsh Orbitals

Gem-dihalogen substitution primarily influences the cyclopropane ring through two opposing electronic mechanisms:

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the cyclopropane ring through the σ-framework. This effect is most pronounced with fluorine and decreases down the group (F > Cl > Br > I). This withdrawal of electron density from the C-C bonding orbitals leads to a contraction and strengthening of these bonds, which paradoxically increases the angle strain in the already constrained three-membered ring.

-

Resonance (Hyperconjugation) Effect (+R): The lone pairs on the halogen atoms can, in principle, donate electron density into the antibonding σ* orbitals of the adjacent C-C bonds of the cyclopropane ring. This hyperconjugative interaction, a form of resonance, would lead to a lengthening and weakening of these bonds, thereby partially alleviating ring strain. However, the efficacy of this orbital overlap is highly dependent on the size and energy of the halogen's p-orbitals relative to the cyclopropane's Walsh orbitals. For halogens, the inductive effect generally dominates over the resonance effect in saturated systems.

The net result of these opposing forces determines the overall impact on ring strain. For more electronegative halogens like fluorine, the strong inductive effect significantly outweighs any minor resonance contribution, leading to a substantial increase in ring strain. As we move down the halogen group, the decreasing electronegativity lessens the inductive pull, and the potential for hyperconjugation might play a a more significant, albeit still minor, role.

Quantitative Analysis of Electronic Effects

The following tables summarize the key quantitative data that illustrate the impact of gem-dihalogen substitution on the cyclopropane ring.

Table 1: Strain Energies of Gem-Dihalocyclopropanes

| Compound | Halogen | Strain Energy (kcal/mol) | Method |

| Cyclopropane | H | 27.1 | Theoretical (Heat of Hydrogenation)[1] |

| 1,1-Difluorocyclopropane | F | 42.4 | Theoretical (Heat of Hydrogenation)[1] |

| 1,1-Dichlorocyclopropane (B3049490) | Cl | ~34 (estimated) | |

| 1,1-Dibromocyclopropane | Br | Not available | |

| 1,1-Diiodocyclopropane | I | Not available |

Table 2: Selected Bond Lengths and Bond Angles of Gem-Dihalocyclopropanes

| Compound | C1-C2 (Å) | C2-C3 (Å) | C-X (Å) | ∠C2-C1-C3 (°) | ∠X-C1-X (°) |

| Cyclopropane | 1.510 | 1.510 | - | 60.0 | - |

| 1,1-Difluorocyclopropane | 1.464 | 1.553 | 1.353 | 63.8 | 107.5 |

| 1,1-Dichlorocyclopropane | 1.503 | 1.527 | 1.760 | 60.9 | 111.9 |

| This compound | Not available | Not available | Not available | Not available | Not available |

| 1,1-Diiodocyclopropane | Not available | Not available | Not available | Not available | Not available |

Data for cyclopropane and 1,1-difluorocyclopropane are from computational studies. Data for 1,1-dichlorocyclopropane is from electron diffraction studies. Comprehensive, directly comparable experimental data for the full series is scarce.

Table 3: Representative ¹³C NMR Chemical Shifts and ¹J(C-H) Coupling Constants

| Compound | δ(C1) (ppm) | δ(C2, C3) (ppm) | ¹J(C2-H) (Hz) | ¹J(C3-H) (Hz) |

| Cyclopropane | -2.8 | -2.8 | 161 | 161 |

| 1,1-Dichlorocyclopropane | 59.9 | 24.5 | 166 | 166 |

| This compound | 29.5 | 29.1 | 167 | 167 |

Note: The ¹J(C-H) coupling constant is related to the s-character of the C-H bond. An increase in this value upon halogenation is consistent with the Walsh model's prediction of increased s-character in the exocyclic bonds.

Experimental Protocols

Synthesis of Gem-Dihalocyclopropanes

The most common and versatile method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene.

General Protocol for Dichlorocyclopropanation using Phase-Transfer Catalysis:

-

Reaction Setup: To a stirred solution of the desired alkene (1 equivalent) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.02 equivalents) in chloroform (B151607) (a significant excess, acting as both solvent and carbene precursor) at 0 °C, add a 50% aqueous solution of sodium hydroxide (B78521) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired gem-dichlorocyclopropane.

This protocol can be adapted for the synthesis of gem-dibromo- and gem-diiodocyclopropanes by using bromoform (B151600) or iodoform, respectively, as the carbene precursor.

Determination of Ring Strain by Combustion Calorimetry

The strain energy of a cyclopropane derivative can be determined experimentally by measuring its enthalpy of combustion using a bomb calorimeter.

Protocol Outline:

-

Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known amount of a standard substance with a certified enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed sample of the gem-dihalocyclopropane is placed in the sample holder within the bomb.

-

Combustion: The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of any byproducts (e.g., nitric acid from residual nitrogen) and for the heat of combustion of the ignition wire.

-

Strain Energy Calculation: The experimental enthalpy of formation is derived from the enthalpy of combustion. The strain energy is then calculated by comparing this experimental value to a theoretical strain-free enthalpy of formation, which is estimated using group increment methods based on acyclic analogues.[2][3]

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra provide initial characterization. The upfield chemical shifts of the cyclopropyl (B3062369) protons and carbons are characteristic.

-

¹J(C-H) Coupling Constants: These are measured from a ¹³C NMR spectrum with proton coupling. The magnitude of ¹J(C-H) is directly proportional to the s-character of the C-H bond. Changes in this value upon halogenation provide insight into the rehybridization of the cyclopropane ring carbons.[4]

-

¹⁹F NMR: For gem-difluorocyclopropanes, ¹⁹F NMR is a crucial tool for characterization.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the molecular geometry of gem-dihalocyclopropanes in the solid state.

Protocol Outline:

-

Crystal Growth: High-quality single crystals of the gem-dihalocyclopropane are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

Visualizing the Electronic Effects

The following diagrams, generated using the DOT language, illustrate the key relationships discussed in this guide.

Caption: The interplay of Walsh orbitals and halogen electronic effects on ring strain.

Caption: Workflow for the synthesis and analysis of gem-dihalocyclopropanes.

Conclusion

The gem-dihalogen substitution on a cyclopropane ring introduces a fascinating electronic perturbation with significant consequences for the molecule's stability and reactivity. The dominant electron-withdrawing inductive effect of the halogens, particularly fluorine and chlorine, leads to a notable increase in ring strain. This effect is somewhat counteracted by a minor resonance contribution. Understanding these electronic principles, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the rational design of novel molecules in drug discovery and materials science. The strategic incorporation of gem-dihalocyclopropanes can serve as a powerful tool to fine-tune molecular properties and unlock new avenues for chemical innovation.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dibromocyclopropane

Introduction

1,1-Dibromocyclopropane is a halogenated cyclopropane (B1198618) derivative of significant interest in organic synthesis, often utilized as a precursor for the formation of cyclopropenes and in other ring-opening and rearrangement reactions. A thorough spectroscopic characterization is essential for its unambiguous identification and to ensure its purity. This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for acquiring this data.

It is important to note that while extensive research has been conducted on the synthesis and reactivity of this compound, readily available, published experimental spectra for the isolated compound are limited. Therefore, the data presented in this guide is based on established spectroscopic principles and data from closely related structural analogs.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (syn to Br) | ~1.8 - 2.0 | Triplet | Jgem ≈ -4 to -8, Jtrans ≈ 4 - 8 |

| -CH₂- (anti to Br) | ~1.3 - 1.5 | Triplet | Jgem ≈ -4 to -8, Jcis ≈ 7 - 11 |

| Predicted data is based on the analysis of related cyclopropane structures. Actual values may vary depending on the solvent and experimental conditions. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C(Br)₂ | ~20 - 30 |

| -CH₂- | ~25 - 35 |

| Predicted data is based on the analysis of related halocyclopropane structures.[1] Actual values may vary depending on the solvent and experimental conditions. |

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (cyclopropyl) | ~3100 - 3000 | Medium |

| -CH₂- scissoring | ~1450 | Medium |

| Cyclopropane ring breathing | ~1020 | Medium |

| C-Br stretch | ~650 - 550 | Strong |

| Predicted data is based on characteristic absorption frequencies for cyclopropanes and alkyl bromides.[2][3] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Predicted Relative Abundance |

| 198/200/202 | [M]⁺ (Molecular ion) | Medium (Characteristic isotopic pattern for Br₂) |

| 119/121 | [M-Br]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

| Predicted fragmentation is based on the principles of mass spectrometry for brominated compounds. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.[4] |

Mandatory Visualization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[6]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, 8-16 scans).[7]

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR. A higher concentration or a greater number of scans may be required due to the lower natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the purified this compound into the mass spectrometer. For volatile liquids, direct injection or a GC-MS interface is suitable.

-

-

Data Acquisition (Electron Ionization - EI):

References

- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. eng.uc.edu [eng.uc.edu]

- 4. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. benchchem.com [benchchem.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

The Role of 1,1-Dibromocyclopropane in Allene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allenes, molecules possessing two cumulative double bonds, are a unique class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Their axial chirality and high reactivity make them valuable building blocks for complex molecular architectures. A prominent and reliable method for the synthesis of allenes is through the rearrangement of 1,1-dibromocyclopropanes, a transformation famously known as the Doering-LaFlamme allene (B1206475) synthesis or the Skattebøl rearrangement. This technical guide provides a comprehensive overview of this methodology, including its mechanism, experimental protocols, and substrate scope.

The Doering-LaFlamme Allene Synthesis and Skattebøl Rearrangement

The synthesis of allenes from alkenes via 1,1-dibromocyclopropanes is a powerful two-stage process.[1][2] The first stage involves the addition of dibromocarbene to an alkene to form the corresponding 1,1-dibromocyclopropane.[3] The second, crucial stage is the reaction of the this compound with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), or a reducing metal like sodium or magnesium.[1][2] This step facilitates a rearrangement to the allene. The closely related Skattebøl rearrangement specifically refers to the conversion of a geminal dihalocyclopropane to an allene using an organolithium base.[4]

The overall transformation effectively inserts a carbon atom between the two carbons of the original double bond, providing a novel method for extending carbon chains.[5][6]

Reaction Mechanism

The currently accepted mechanism for the conversion of this compound to an allene using an organolithium reagent involves several key steps:

-

Lithium-Halogen Exchange : The process is initiated by a lithium-halogen exchange between the this compound and the organolithium reagent (e.g., methyllithium). This step forms a highly reactive 1-lithio-1-bromocyclopropane intermediate.[5][7] Bromides are more reactive in this step than chlorides.[7]

-

Formation of a Carbene/Carbenoid Intermediate : The 1-lithio-1-bromocyclopropane intermediate is unstable and readily eliminates lithium bromide.[5][7] This elimination can proceed through two possible pathways: a concerted elimination and ring-opening to the allene, or an α-elimination to form a cyclopropylidene carbene or a carbenoid intermediate.[5][8]

-

Rearrangement to the Allene : The highly strained cyclopropylidene intermediate then undergoes a spontaneous rearrangement to the thermodynamically more stable allene.[9][10] Computational studies suggest a concerted mechanism for this rearrangement is favored.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of allenes using this method. Below are protocols for the two key stages of the synthesis.

3.1. Synthesis of 1,1-Dibromocyclopropanes from Alkenes

This procedure is a general method for the dibromocyclopropanation of an alkene using bromoform (B151600) and potassium t-butoxide.[7]

-

Materials :

-

Alkene (1.0 equiv)

-

Bromoform (CHBr₃, 1.0 equiv)

-

Potassium t-butoxide (1.0 equiv)

-

Dry pentane (B18724)

-

Deionized water

-

Ether

-

-

Procedure :

-

To a stirred slurry of potassium t-butoxide and the alkene in dry pentane (50-100 ml per mole of alkene), cooled to 0° to -10°C, bromoform is added dropwise.

-

The addition is typically carried out over 6-8 hours.

-

The reaction mixture is then allowed to stir at room temperature overnight.

-

Water is added to quench the reaction, and the product is extracted with ether.

-

The organic layer is washed, dried, and the solvent is removed to yield the this compound derivative, which can be further purified by distillation or chromatography.

-

3.2. Synthesis of Allenes from 1,1-Dibromocyclopropanes

This protocol outlines the general procedure for the conversion of 1,1-dibromocyclopropanes to allenes using an organolithium reagent.[7]

-

Materials :

-

This compound derivative (0.1 mole)

-

Dry ether (25 ml)

-

Ethereal solution of alkyllithium (e.g., methyllithium or butyllithium, 0.12 mole)

-

Deionized water

-

-

Procedure :

-

A solution of the this compound derivative in dry ether is cooled to -30° to -40°C in a dry ice/acetone bath.

-

The ethereal solution of the alkyllithium is added dropwise with stirring over a period of 30 minutes.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Water is then carefully added to quench the reaction.

-

The product is extracted, and the organic phase is washed and dried.

-

The allene product is then isolated and purified, typically by distillation or chromatography. It is important to carry out the reaction at low temperatures and to minimize the contact time of the product with the base.[7]

-

Substrate Scope and Yields

The Doering-LaFlamme synthesis is applicable to a wide range of alkenes, leading to the formation of various substituted allenes in good to excellent yields. The choice of organolithium reagent can influence the reaction, with butyllithium generally being more reactive than methyllithium.[7]

| This compound Derivative | Organolithium Reagent | Allene Product | Yield (%) | Reference |

| 1,1-Dibromo-2-phenylcyclopropane | Methyllithium | 1-Phenylpropa-1,2-diene | 82 | [7] |

| 1,1-Dibromo-2,2,3-trimethylcyclopropane | Methyllithium | 2-Methylpenta-2,3-diene | 69 | [7] |

| 1,1-Dibromo-2,2,3-trimethylcyclopropane | Butyllithium | 2-Methylpenta-2,3-diene | 68 | [7] |

| 1,1-Dibromo-2-hexylcyclopropane | Methyllithium | Nona-1,2-diene | 89 | [7] |

| 1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropane | Methyllithium | 1-Ethoxy-2-methylbuta-2,3-diene | 71 | [7] |

| 5,5,10,10-Tetrabromotricyclo[7,1,0,0⁴,⁶]decane | Methyllithium | Cyclodeca-1,2,6,7-tetraene | 52 | [7] |

Conclusion

The synthesis of allenes from 1,1-dibromocyclopropanes is a robust and versatile method that has become a cornerstone in the preparation of these valuable compounds. The reaction proceeds through a well-studied mechanism involving a lithium-halogen exchange followed by the formation and rearrangement of a cyclopropylidene intermediate. The operational simplicity, coupled with the ready availability of the starting materials, ensures that this methodology will continue to be of great importance in both academic and industrial research, particularly in the fields of drug discovery and materials science where novel molecular scaffolds are in high demand.

References

- 1. Doering–LaFlamme allene synthesis - Wikiwand [wikiwand.com]

- 2. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. scispace.com [scispace.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Stability and Decomposition Pathways of 1,1-Dibromocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclopropane is a versatile synthetic intermediate, the utility of which is intrinsically linked to its stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition pathways. Key decomposition routes, including thermal isomerization, solvolysis, and reactions with organometallic reagents, are discussed in detail. Where available, quantitative data on reaction kinetics and product distributions are presented. This guide also outlines detailed experimental protocols for studying these transformations and employs visualizations to illustrate reaction mechanisms and workflows, serving as a critical resource for chemists in research and development.

Introduction

The strained three-membered ring of cyclopropane (B1198618) derivatives imparts unique chemical properties that are both synthetically useful and indicative of inherent instability. This compound, a geminal dihalocyclopropane, is a key precursor in a variety of organic transformations, most notably in the synthesis of allenes and other strained ring systems. An understanding of its stability under various conditions and the pathways through which it decomposes is paramount for its effective use in multi-step syntheses and for the development of robust chemical processes. This guide will delve into the critical aspects of the stability and decomposition of this compound.

Stability of this compound

The stability of this compound is influenced by temperature, solvent, and the presence of acidic, basic, or metallic species.

2.1. Thermal Stability

2.2. Stability in Aqueous and Acidic Media

gem-Dihalocyclopropanes are known to be sensitive to aqueous conditions, particularly under phase-transfer catalysis.[2] While specific studies on the stability of this compound in neutral water are limited, the presence of the strained ring and the two electron-withdrawing bromine atoms would make it susceptible to slow hydrolysis over extended periods.

In the presence of Lewis acids, gem-dichlorocyclopropanes can undergo ring-opening to form a chloroallyl cation, which can then participate in reactions such as Friedel-Crafts alkylations.[2] A similar reactivity would be expected for this compound in the presence of Lewis acids, leading to the formation of a bromoallyl cation and subsequent reaction products. Under strongly acidic conditions, protonation of the cyclopropane ring can facilitate ring-opening.

2.3. Stability in the Presence of Bases

This compound is highly susceptible to decomposition in the presence of bases. Strong bases can induce the elimination of hydrogen bromide, leading to the formation of a bromocyclopropene intermediate, which can then undergo further reactions.[3] This reactivity is a key aspect of some of its synthetic applications but also highlights its instability in basic environments.

Decomposition Pathways

The primary decomposition pathways of this compound involve thermal rearrangement, solvolysis, and reactions with organometallic reagents.

3.1. Thermal Isomerization

As mentioned, thermal decomposition of this compound is expected to lead to its isomerization to 2,3-dibromopropene (B1205560). This process is driven by the release of ring strain.

3.2. Solvolysis

Solvolysis of cyclopropane derivatives, particularly those bearing good leaving groups like bromine, can proceed through a unimolecular (SN1) mechanism involving the formation of a cyclopropyl (B3062369) cation.[4] While kinetic data for the solvolysis of this compound is not available, studies on cis- and trans-1,2-dibromocyclopropane in ethanol (B145695) at 100°C show that solvolysis occurs, with the trans-isomer reacting significantly faster than the cis-isomer.[4] This suggests that this compound would also undergo solvolysis, likely at a rate influenced by the stability of the resulting carbocation and the nucleophilicity of the solvent.

Table 1: Solvolysis Rate Constants for 1,2-Dibromocyclopropane in Ethanol at 100°C[4]

| Isomer | Rate Constant (s⁻¹) | Relative Rate |

| trans-1,2-Dibromocyclopropane | 1.3 x 10⁻⁵ | 1 |

| cis-1,2-Dibromocyclopropane | 4.2 x 10⁻⁷ | 0.032 |

3.3. Reaction with Organometallic Reagents

One of the most well-documented and synthetically useful decomposition pathways for this compound is its reaction with organometallic reagents, particularly alkyllithiums and Grignard reagents.

3.3.1. Reaction with Alkyllithium Reagents (Doering-LaFlamme Allene (B1206475) Synthesis)

The reaction of this compound with alkyllithium reagents, such as methyllithium (B1224462) or butyllithium, is a classic method for the synthesis of allenes, known as the Doering-LaFlamme allene synthesis.[5][6] The reaction proceeds through a two-step mechanism:

-

Lithium-halogen exchange: The alkyllithium reagent reacts with one of the bromine atoms to form a 1-bromo-1-lithiocyclopropane intermediate.

-

α-Elimination and rearrangement: This intermediate is unstable and readily eliminates lithium bromide to form a cyclopropylidene carbene. This highly reactive carbene then undergoes a spontaneous rearrangement to form the corresponding allene.

3.3.2. Reaction with Grignard Reagents

1,1-Dibromocyclopropanes react with Grignard reagents, often in the presence of a titanium catalyst, to yield monobromocyclopropanes.[7] With an excess of the Grignard reagent, the fully reduced cyclopropane can be obtained.[7] The reaction with ethylmagnesium bromide is reported to be slow without a catalyst, while the reaction with methylmagnesium bromide proceeds even in the absence of a catalyst.[7]

Table 2: Products of the Reaction of 1,1-Dibromocyclopropanes with Grignard Reagents[7]

| Substrate | Grignard Reagent | Catalyst | Product(s) | Yield (%) |

| This compound | EtMgBr (1.0-1.3 eq.) | Ti(OiPr)₄ (2-10 mol%) | Monobromocyclopropane | ~95 |

| This compound | EtMgBr (excess) | Ti(OiPr)₄ | Cyclopropane | >90 |

Experimental Protocols

4.1. General Protocol for Gas-Phase Pyrolysis of this compound

This protocol describes a general setup for studying the thermal decomposition of this compound in the gas phase.

-

Apparatus: A flow reactor system consisting of a heated quartz or stainless steel tube, a means of introducing the sample (e.g., a syringe pump for liquids or a mass flow controller for gases), a carrier gas supply (e.g., nitrogen or argon), a condenser to trap products, and an analytical instrument for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Procedure:

-

The reactor is heated to the desired temperature (e.g., 300-500 °C).

-

A slow flow of an inert carrier gas is established through the reactor.

-

This compound is introduced into the carrier gas stream at a controlled rate.

-

The effluent from the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products.

-

The condensed products are collected and analyzed by GC-MS to identify and quantify the decomposition products.

-

4.2. General Protocol for Solvolysis of this compound

This protocol outlines a general method for studying the solvolysis of this compound.

-

Apparatus: A constant temperature bath, reaction vials or a round-bottom flask, and an analytical instrument for monitoring the reaction progress (e.g., GC or HPLC).

-

Procedure:

-

A solution of this compound of known concentration is prepared in the desired solvent (e.g., ethanol, acetic acid).

-

The solution is placed in the constant temperature bath set to the desired reaction temperature (e.g., 50-100 °C).

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a suitable reagent).

-

The concentration of the remaining this compound and/or the formed products is determined by GC or HPLC.

-

The rate constant for the solvolysis reaction can be calculated from the change in concentration over time.

-

4.3. Protocol for the Reaction of this compound with Methyllithium

This protocol is adapted from the Doering-LaFlamme allene synthesis.

-

Materials: this compound, methyllithium solution in diethyl ether, anhydrous diethyl ether, and standard glassware for air-sensitive reactions.

-

Procedure:

-

A solution of this compound in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A solution of methyllithium in diethyl ether is added dropwise to the stirred solution of this compound.

-

The reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours).

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude allene product.

-

The product can be purified by distillation or chromatography.

-

Conclusion

This compound is a reactive molecule with several well-defined decomposition pathways that can be exploited for synthetic purposes. Its stability is limited, particularly at elevated temperatures and in the presence of bases or organometallic reagents. The primary decomposition routes include thermal isomerization to 2,3-dibromopropene, solvolysis via a cyclopropyl cation, and reaction with organometallic reagents to form either allenes (with alkyllithiums) or monobromocyclopropanes (with Grignard reagents). While quantitative kinetic data for the decomposition of this compound is scarce, analogies with related compounds provide valuable insights into its reactivity. The experimental protocols and mechanistic visualizations provided in this guide offer a framework for researchers to safely and effectively handle and utilize this important synthetic building block.

References

- 1. Kinetics of the gas-phase thermal isomerisation of 1,1-dichlorocyclopropane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

1,1-dibromocyclopropane molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular characteristics of 1,1-dibromocyclopropane, a halogenated cyclopropane (B1198618) derivative. While its direct applications in drug development are not extensively documented, its structural motif is of interest in synthetic organic chemistry, which can be foundational for the creation of novel pharmaceutical compounds.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is critical for any experimental design, including reaction stoichiometry and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₄Br₂ | [1][2] |

| Molecular Weight | 199.87 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC1(Br)Br | [1] |

| CAS Number | 3591-34-2 | [1][2] |

Molecular Structure

The structure of this compound consists of a three-membered carbon ring where two bromine atoms are attached to the same carbon atom. This geminal dibromide arrangement is a key feature influencing its reactivity.

Caption: Molecular structure of this compound.

Experimental Protocols & Biological Activity

Detailed experimental protocols for the synthesis or application of this compound are specific to the intended research and are not broadly standardized. Researchers typically employ it as a reagent in organic synthesis, for instance, in the generation of cyclopropylidene carbenes for cyclopropanation reactions.

There is limited publicly available information regarding the specific signaling pathways or direct use of this compound in drug development. However, related brominated cyclopropane structures have been investigated for their potential biological activities.[3] The study of such compounds often involves standard protocols for assessing cytotoxicity, enzyme inhibition, or receptor binding, depending on the therapeutic target. The development of a detailed experimental protocol would be contingent on the specific research question being addressed.

References

Computational Insights into the Reaction Pathways of 1,1-Dibromocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclopropane is a versatile building block in organic synthesis, prized for its ability to undergo a variety of transformations driven by the high ring strain of its three-membered ring. Understanding the intricate mechanisms and energetics of its reaction pathways is crucial for controlling product selectivity and developing novel synthetic methodologies. This technical guide provides an in-depth analysis of the core reaction pathways of this compound, focusing on computational studies that have elucidated the underlying mechanisms. We will explore two primary, computationally-validated transformations: the base-promoted ring-opening to yield bromoalkenes and the Doering-LaFlamme synthesis of allenes via organolithium reagents. This document summarizes key quantitative data, details the computational protocols employed in these studies, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Introduction

The inherent ring strain and the presence of two bromine atoms make this compound a highly reactive and synthetically valuable intermediate. Its reactions often lead to structurally diverse products, including allenes, bromoalkenes, and other functionalized cyclic and acyclic compounds. The precise reaction pathway followed is highly dependent on the reagents and conditions employed. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of these complex reactions, identifying transition states, and calculating the energy barriers that govern reaction outcomes. This guide synthesizes the findings from key computational studies to provide a clear and detailed overview of the primary reaction mechanisms.

Major Reaction Pathways: A Computational Perspective